NSC 109555 Ditosylat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

NSC 109555 ditosylate has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study the inhibition of checkpoint kinase 2 and its effects on cellular processes.

Biology: The compound is employed in research on cell cycle regulation, DNA damage response, and apoptosis.

Medicine: NSC 109555 ditosylate is investigated for its potential therapeutic applications in cancer treatment, particularly in leukemia.

Industry: It is used in the development of new drugs and as a reference standard in quality control laboratories

Wirkmechanismus

Target of Action

NSC 109555 ditosylate is a selective, reversible, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2) . Chk2 is a protein kinase that is activated in response to DNA damage and is involved in cell cycle arrest, DNA repair, and apoptosis.

Mode of Action

The compound interacts with Chk2 in an ATP-competitive manner, meaning it competes with ATP for binding to the kinase, thereby inhibiting its activity . This inhibition results in the prevention of histone H1 phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by NSC 109555 ditosylate is the DNA damage response pathway. By inhibiting Chk2, the compound disrupts the normal response to DNA damage, which can lead to changes in cell cycle progression and DNA repair mechanisms .

Result of Action

The inhibition of Chk2 by NSC 109555 ditosylate leads to a decrease in histone H1 phosphorylation and attenuation of mitochondrial ATP synthesis . Additionally, the compound exhibits antiproliferative activity in a number of leukemias in vivo .

Biochemische Analyse

Biochemical Properties

NSC 109555 ditosylate interacts with Chk2, a checkpoint kinase, in biochemical reactions . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the enzyme . This interaction inhibits the phosphorylation of histone H1, a protein involved in the structure of the DNA helix .

Cellular Effects

In terms of cellular effects, NSC 109555 ditosylate has been shown to attenuate mitochondrial ATP synthesis This suggests that it may influence cell function by affecting energy production within the cell

Molecular Mechanism

The molecular mechanism of NSC 109555 ditosylate involves its binding to the active site of the Chk2 enzyme . This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NSC 109555 Ditosylat umfasst die Reaktion von 2,2'-[Carbonylbis(imino-4,1-phenylenethylidyne)]bishydrazinecarboximidamid mit 4-Methylbenzolsulfonat. Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird dann mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um Konsistenz und Effizienz zu gewährleisten. Die Verbindung wird bei -20 °C gelagert, um ihre Stabilität und Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NSC 109555 Ditosylat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) bei Raumtemperatur durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden. Diese Reaktionen werden üblicherweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet. .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen Amidderivate ergeben, während Oxidationsreaktionen Sulfoxide oder Sulfone erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Checkpoint-Kinase 2 und deren Auswirkungen auf zelluläre Prozesse zu untersuchen.

Biologie: Die Verbindung wird in der Forschung zur Zellzyklusregulation, DNA-Schadensantwort und Apoptose eingesetzt.

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen bei der Krebsbehandlung untersucht, insbesondere bei Leukämie.

Industrie: Es wird bei der Entwicklung neuer Medikamente und als Referenzstandard in Qualitätskontrolllaboren eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die Checkpoint-Kinase 2 (Chk2) hemmt. Diese Hemmung verhindert die Phosphorylierung von Histon H1, was zur Schwächung der mitochondrialen ATP-Synthese führt. Die ATP-kompetitive Natur der Verbindung bedeutet, dass sie an die ATP-Bindungsstelle von Chk2 bindet und dessen Aktivität blockiert. Dies führt zur Störung des Zellzyklusfortschritts und zur Induktion der Apoptose in Krebszellen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NSC 109555: Die Stammverbindung ohne die Ditosylatgruppe.

DDUG: Ein weiterer Name für NSC 109555 Ditosylat.

Chk2-Inhibitoren: Andere Verbindungen, die Checkpoint-Kinase 2 hemmen, wie PV1019 und CCT241533

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Chk2-Inhibitor. Im Gegensatz zu anderen Chk2-Inhibitoren beeinflusst es nicht eine Reihe anderer Kinasen, darunter Checkpoint-Kinase 1 (Chk1). Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von Chk2-spezifischen Wegen und die Entwicklung gezielter Krebstherapien .

Biologische Aktivität

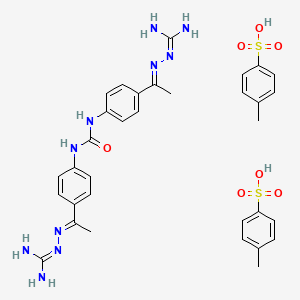

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid, often referred to by its chemical name or as NSC 109555, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a urea functional group and multiple aromatic rings, which are common in many pharmacologically active compounds.

Molecular Structure

- IUPAC Name : 1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid

- Molecular Weight : 680.86 g/mol

- Key Functional Groups : Urea, sulfonic acid

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to 1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results in inhibiting the growth of cancer cells.

Case Study: Anticancer Activity

A study evaluated several diaryl urea derivatives for their antiproliferative effects against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The results indicated that certain derivatives had IC50 values comparable to established anticancer drugs like sorafenib.

| Compound | IC50 (A549) | IC50 (HCT-116) | IC50 (PC-3) |

|---|---|---|---|

| NSC 109555 | Not specified | Not specified | Not specified |

| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM | n.d. |

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases involved in cell proliferation pathways. In particular, the Raf/MEK/ERK signaling pathway is a critical target for many anticancer agents.

Molecular Docking Studies

Molecular docking studies have revealed that the target compound can form hydrogen bonds with key amino acid residues in BRAF protein, suggesting a potential mechanism for its inhibitory effects on cancer cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR of 1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea is crucial for optimizing its biological activity. Key observations from recent research include:

- Substituent Effects : Electron-withdrawing groups on the aromatic rings generally enhance antiproliferative activity.

- Positioning of Functional Groups : The positioning of substituents significantly influences the potency of the compound against different cancer cell lines.

Eigenschaften

IUPAC Name |

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQGNVANOSOABS-XMDRLFCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N10O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.